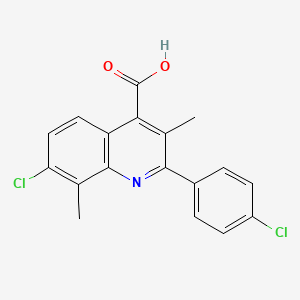

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Description

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at the 7th and 4th positions, a carboxylic acid group at the 4th position, and methyl groups at the 3rd and 8th positions of the quinoline ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 4-chloroaniline and 3,8-dimethylquinoline.

Step 1: Nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.

Step 2: Reduction of the nitro group to an amine, yielding 4-chloro-2-aminoaniline.

Step 3: Friedländer synthesis involves the condensation of 4-chloro-2-aminoaniline with 3,8-dimethylquinoline in the presence of an acid catalyst to form the quinoline core.

Step 4: Introduction of the carboxylic acid group at the 4th position through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods:

Batch Process: Involves the stepwise addition of reagents and intermediates, with purification steps in between.

Continuous Flow Process: Utilizes a streamlined approach where reactants are continuously fed into a reactor, and products are continuously removed, enhancing efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming quinoline N-oxides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohols.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

Catalysis: Used as a ligand in metal-catalyzed reactions.

Material Science: Incorporated into polymers for enhanced thermal stability.

Biology:

Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

Anticancer Research: Studied for its potential to inhibit cancer cell proliferation.

Medicine:

Drug Development: Serves as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

Industry:

Dyes and Pigments: Used in the synthesis of colorants for textiles and inks.

Agriculture: Investigated for its potential as a pesticide or herbicide.

Propriétés

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-9-14(20)8-7-13-15(18(22)23)10(2)16(21-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKRTBNGLFHQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701161701 | |

| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862785-62-4 | |

| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862785-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

The compound exerts its effects primarily through interaction with biological macromolecules. The chlorine atoms and carboxylic acid group facilitate binding to enzymes and receptors, altering their activity. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Quinoline-4-carboxylic acid: Lacks the chlorine and methyl substitutions, resulting in different biological activity.

2-Phenylquinoline: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents, leading to distinct pharmacological properties.

Uniqueness: 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the carboxylic acid group enhances its ability to interact with a variety of biological targets, making it a versatile compound in scientific research and industrial applications.

Activité Biologique

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features chlorine substitutions and a carboxylic acid group that enhance its interaction with various biological targets, making it of significant interest in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C18H13Cl2NO2

- Molecular Weight : 346.21 g/mol

- CAS Number : 862785-62-4

Biological Activity Overview

Quinoline derivatives, including this compound, exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have indicated that quinoline derivatives possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains and demonstrated effective inhibition of growth, suggesting potential use in treating infections .

- Anticancer Properties : Research has shown that quinoline derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its cytotoxic effects against certain cancer cell lines, including breast and prostate cancer .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies suggest that it may reduce nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of chlorine atoms at the 7th and 4th positions, along with the carboxylic acid group, influences its solubility and interaction with biological targets. Comparative studies with similar compounds highlight the unique properties imparted by these substituents:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks chlorine and methyl groups | Lower antimicrobial activity |

| Chloroquine | Antimalarial drug with different substituents | Effective against malaria |

| This compound | Unique substitution pattern | Broad spectrum of antimicrobial and anticancer activity |

Case Studies

- Anticancer Study : A study evaluated the efficacy of various quinoline derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

- Anti-inflammatory Research : In a model of inflammation using RAW 264.7 macrophages, this compound was shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins by downregulating COX enzymes .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. Studies indicate that 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid can inhibit the growth of certain bacterial strains, making it a potential lead compound in the development of new antibiotics .

Anticancer Research

Quinoline derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. The mechanism involves the activation of specific apoptotic pathways, which warrants further investigation through clinical trials .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer metabolism. For example, it has shown promise as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription in cancer cells .

Fluorescent Probes

Due to its unique structural features, this quinoline derivative can serve as a fluorescent probe in biochemical assays. Its ability to bind to specific biomolecules allows for the visualization and tracking of cellular processes under fluorescence microscopy .

Materials Science

Polymer Synthesis

this compound is being explored for its potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid?

- Methodology :

- Cyclization strategies : Start with precursors like methyl 2-nitrophenylacetic acid and formaldehyde under basic conditions (e.g., K₂CO₃ in toluene) to form the quinoline core .

- Substitution reactions : Introduce chloro and methyl groups at positions 7 and 8 via halogenation (e.g., Cl₂/FeCl₃) and alkylation (e.g., CH₃I/K₂CO₃) .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using NaOH or HCl .

Q. How to characterize this compound using spectroscopic and chromatographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of protons near electron-withdrawing groups like Cl) .

- FT-IR : Confirm carboxylic acid (–COOH) via O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity analysis .

- LC-MS : Confirm molecular weight (MW = 332.18 g/mol) and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound?

- Solubility :

- Poor in water; soluble in DMSO, DMF, or methanol due to hydrophobic quinoline core and polar carboxylic acid group .

- Stability :

- Store at –20°C in inert atmosphere; avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Compare analogues with substituent variations (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to assess impact on biological activity .

- Functional group replacements : Replace carboxylic acid with esters or amides to study pharmacokinetic properties (e.g., bioavailability) .

- Bioassays : Test against bacterial targets (e.g., E. coli DNA gyrase) to link structural features (e.g., Cl groups) to inhibitory activity .

Q. How to resolve contradictions in reported biological activities of quinoline derivatives?

- Data validation :

- Replicate experiments under standardized conditions (e.g., MIC assays with consistent bacterial strains) .

- Use isogenic mutant strains to confirm target specificity (e.g., fluoroquinolone-resistant S. aureus) .

- Mechanistic studies :

- Perform molecular docking to compare binding affinities of derivatives with varying substituents .

Q. What computational tools are effective for predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites using HOMO-LUMO gaps .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding modes .

- Software : Gaussian (DFT), GROMACS (MD), and AutoDock Vina (docking) .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.